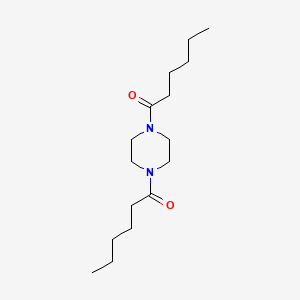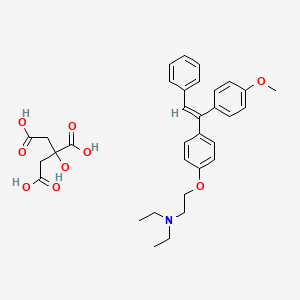
2-(p-(alpha-(p-Methoxyphenyl)styryl)phenoxy)triethylamine citrate monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-(alpha-(p-Methoxyphenyl)styryl)phenoxy)triethylamine citrate monohydrate is a complex organic compound with a molecular formula of C27-H31-N-O2.C6-H8-O7.H2-O and a molecular weight of 611.75 . This compound is known for its unique structural features, which include a triethylamine backbone and a styryl group substituted with a methoxyphenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(alpha-(p-Methoxyphenyl)styryl)phenoxy)triethylamine citrate monohydrate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(p-(alpha-(p-Methoxyphenyl)styryl)phenoxy)triethylamine citrate monohydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(p-(alpha-(p-Methoxyphenyl)styryl)phenoxy)triethylamine citrate monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(p-(alpha-(p-Methoxyphenyl)styryl)phenoxy)triethylamine citrate monohydrate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clomifene: A triphenyl ethylene stilbene derivative used as an ovulatory stimulant.
Phenoxyethanol: An antiseptic and preservative used in cosmetics and pharmaceuticals.
Uniqueness
2-(p-(alpha-(p-Methoxyphenyl)styryl)phenoxy)triethylamine citrate monohydrate is unique due to its specific structural features and the presence of both a triethylamine backbone and a styryl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
13542-71-7 |
|---|---|
Formule moléculaire |
C33H39NO9 |
Poids moléculaire |
593.7 g/mol |
Nom IUPAC |
N,N-diethyl-2-[4-[(E)-1-(4-methoxyphenyl)-2-phenylethenyl]phenoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C27H31NO2.C6H8O7/c1-4-28(5-2)19-20-30-26-17-13-24(14-18-26)27(21-22-9-7-6-8-10-22)23-11-15-25(29-3)16-12-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-18,21H,4-5,19-20H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b27-21+; |
Clé InChI |
OVMGHXUYMAOWBT-XTNAOULASA-N |
SMILES isomérique |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C/C2=CC=CC=C2)/C3=CC=C(C=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canonique |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


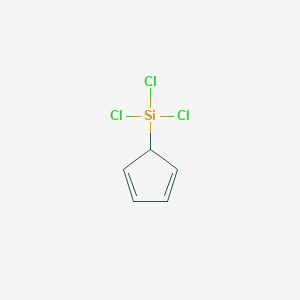
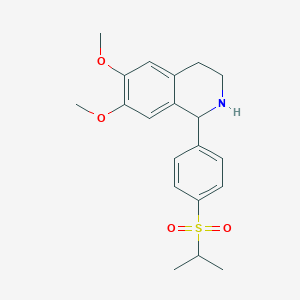
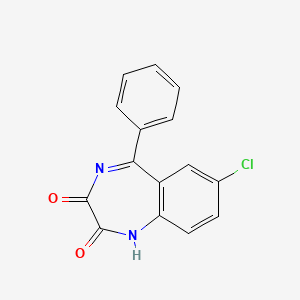
![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)

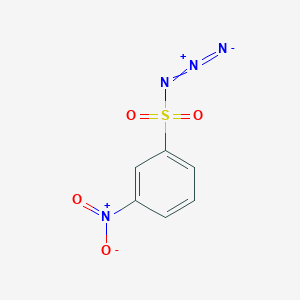

![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)

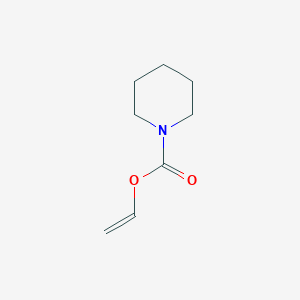
![Bis[(oxiran-2-yl)methyl] phenyl phosphate](/img/structure/B14713527.png)


